molecular formula C9H7FN2O2 B1441091 Methyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-26-5

Methyl 6-fluoro-1H-indazole-3-carboxylate

Cat. No. B1441091
M. Wt: 194.16 g/mol
InChI Key: SENDDNMBMSOQCD-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-1H-indazole-3-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-1H-indazole-3-carboxylate” is characterized by the presence of a fluorine atom at the 6th position of the indazole ring .


Chemical Reactions Analysis

Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, leading to a wide variety of 1H-indazoles .

Safety And Hazards

“Methyl 6-fluoro-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, are drawing more and more attention in medicinal chemistry, particularly as kinase inhibitors . Thus, much effort is being spent to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 6-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENDDNMBMSOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696367
Record name Methyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-1H-indazole-3-carboxylate

CAS RN

885279-26-5
Record name Methyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Cheng, Y Wang, Y Zhang, C Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… the same procedures of synthetic steps, compounds 54–56 were prepared from the starting material 2h with commercially available reactants methyl 6-fluoro-1H-indazole-3-carboxylate…
Number of citations: 2 pubs.acs.org

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